

2-Chloro-4-methyl-6-(methylthio)pyrimidine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methyl-6-(methylthio)pyrimidine

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An In-Depth Technical Guide to **2-Chloro-4-methyl-6-(methylthio)pyrimidine**: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with pyrimidine-based scaffolds. We will delve into the core characteristics of **2-Chloro-4-methyl-6-(methylthio)pyrimidine**, a key heterocyclic intermediate, providing not just data, but a field-proven perspective on its synthesis, reactivity, and strategic application in modern medicinal chemistry.

Introduction: The Pyrimidine Core in Modern Therapeutics

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.^[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π -stacking, often acting as a bioisostere for phenyl rings to enhance pharmacokinetic profiles.^[1] Compounds incorporating this scaffold are pivotal in oncology, virology, and bacteriology.

Within this important class, **2-Chloro-4-methyl-6-(methylthio)pyrimidine** stands out as a versatile and highly functionalized building block. Its strategic arrangement of a reactive

chlorine atom, a methyl group, and a methylthio substituent offers multiple avenues for synthetic diversification, making it an invaluable precursor for generating libraries of novel compounds for drug screening and development. The reactivity of the chlorine atom at the 2-position is particularly noteworthy, as it allows for facile nucleophilic substitution, opening the door to a wide range of derivative compounds.^[2]

Core Molecular Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. The key physicochemical and identifying data for **2-Chloro-4-methyl-6-(methylthio)pyrimidine** are summarized below.

Property	Value	Source(s)
Molecular Weight	174.65 g/mol	^[3] ^[4]
Molecular Formula	C ₆ H ₇ ClN ₂ S	^[3] ^[4]
CAS Number	89466-59-1	
IUPAC Name	2-chloro-4-methyl-6-(methylsulfanyl)pyrimidine	
Synonyms	2-Chloro-4-methyl-6-(methylthio)pyrimidine	
Physical Form	Solid, Crystalline	^[3]
InChI	1S/C6H7ClN2S/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3	
InChIKey	GLWCUQHONLZTOE-UHFFFAOYSA-N	
SMILES	<chem>Cc1cc(nc(Cl)n1)SC</chem>	^[4]

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrimidines often involves the cyclization of a 1,3-dicarbonyl compound (or equivalent) with a urea or thiourea derivative, followed by functional group manipulations. A logical and efficient pathway to **2-Chloro-4-methyl-6-(methylthio)pyrimidine**

begins with the condensation of ethyl acetoacetate and S-methylisothiourrea, followed by chlorination.

Experimental Protocol: A Validated Synthetic Workflow

This protocol is designed as a self-validating system, with clear steps and rationales for each transformation.

Step 1: Cyclization to form 4-hydroxy-6-methyl-2-(methylthio)pyrimidine

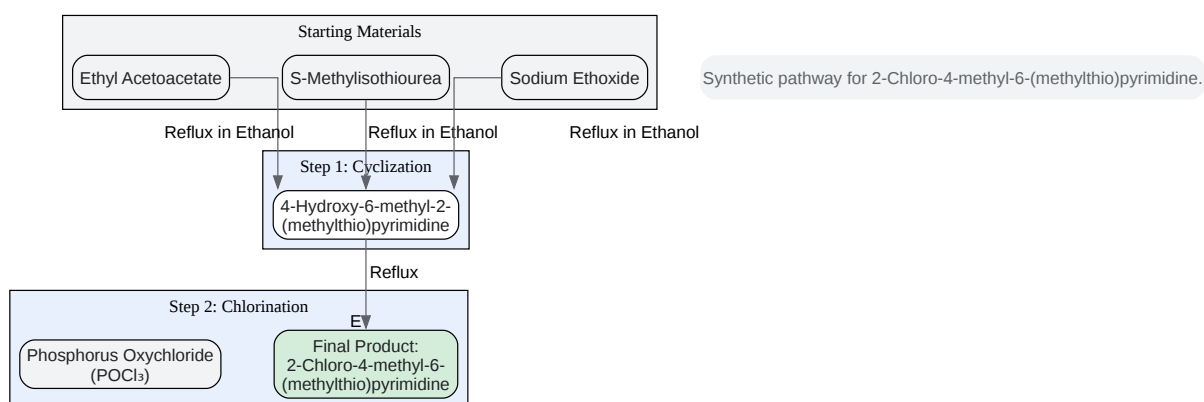
- **Reagent Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert nitrogen atmosphere.
- **Addition of Precursors:** To this solution, add S-methylisothiourrea sulfate (1.0 equivalent) followed by the dropwise addition of ethyl acetoacetate (1.0 equivalent).
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
 - **Causality Explanation:** The sodium ethoxide acts as a strong base to deprotonate the active methylene group of ethyl acetoacetate, forming a nucleophilic enolate. This enolate then attacks the carbon of the S-methylisothiourrea, initiating the condensation. The subsequent intramolecular cyclization and dehydration yield the stable pyrimidine ring.
- **Work-up:** After cooling to room temperature, acidify the reaction mixture with acetic acid to a pH of ~6. The resulting precipitate is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield the intermediate product.

Step 2: Chlorination to yield **2-Chloro-4-methyl-6-(methylthio)pyrimidine**

- **Reagent Setup:** In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dried intermediate from Step 1 in phosphorus oxychloride (POCl_3 , ~5-10 equivalents).
- **Reaction:** Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours until the reaction is complete (monitored by TLC).

- Causality Explanation: Phosphorus oxychloride is a standard and highly effective chlorinating agent for converting hydroxyl groups on heterocyclic rings (in their tautomeric keto form) to chloro groups. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
- Work-up and Purification: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate. Neutralize the solution with a saturated sodium bicarbonate solution. Filter the solid, wash thoroughly with water, and dry. The final product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Visualization of Synthetic Workflow



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Caption: Synthetic pathway for **2-Chloro-4-methyl-6-(methylthio)pyrimidine**.

Reactivity and Strategic Application in Drug Development

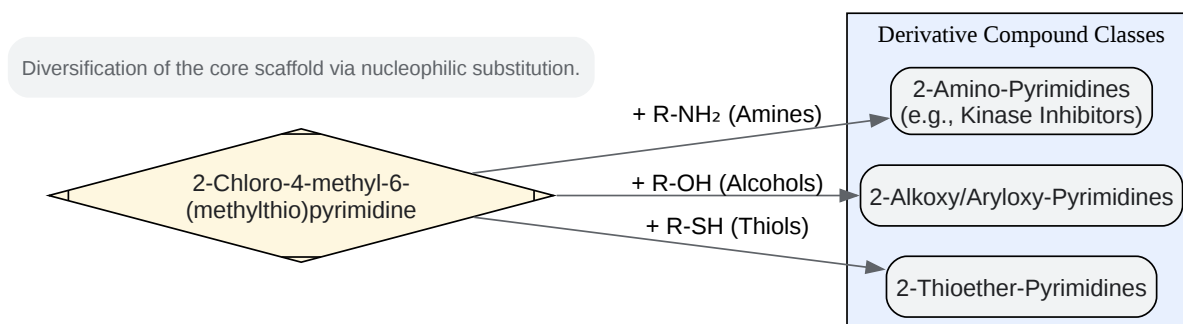
The synthetic utility of **2-Chloro-4-methyl-6-(methylthio)pyrimidine** is centered on the electrophilic nature of the pyrimidine ring, enhanced by the electron-withdrawing chloro substituent. The C2-chloro group is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution (S_NAr).

This reactivity is the cornerstone of its use as a versatile intermediate. Medicinal chemists can introduce a wide variety of functional groups at the C2 position by reacting it with different nucleophiles, such as:

- Amines (R-NH₂): To generate 2-amino-pyrimidines, a common scaffold in kinase inhibitors.
- Alcohols/Phenols (R-OH): To form 2-alkoxy/aryloxy-pyrimidines.
- Thiols (R-SH): To produce 2-thioether-pyrimidines.

This modular approach allows for the rapid generation of a diverse library of analogues from a single, readily accessible intermediate, which is a highly efficient strategy in the hit-to-lead and lead optimization phases of drug discovery.

Visualization of Synthetic Diversification



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Caption: Diversification of the core scaffold via nucleophilic substitution.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **2-Chloro-4-methyl-6-(methylthio)pyrimidine** is classified as an irritant and requires careful handling.

Hazard Profile:

- GHS Classification: Warning.
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6][7]
- Pictogram: GHS07 (Exclamation Mark).

Protocol for Safe Handling and Storage

- Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5] Ensure an eyewash station and safety shower are readily accessible.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[6][7]
 - Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.
- Handling: Avoid creating dust. Wash hands thoroughly after handling.[5]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep away from strong oxidizing agents and moisture. An inert atmosphere (e.g., nitrogen or

argon) is recommended for long-term storage to maintain purity.

Conclusion

2-Chloro-4-methyl-6-(methylthio)pyrimidine is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its well-defined molecular properties, accessible synthesis, and, most importantly, its predictable and versatile reactivity make it an indispensable building block. By enabling the efficient creation of diverse molecular libraries, this pyrimidine intermediate empowers researchers to explore chemical space more effectively, accelerating the journey toward novel and life-saving therapeutics.

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- To cite this document: BenchChem. [2-Chloro-4-methyl-6-(methylthio)pyrimidine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024953#2-chloro-4-methyl-6-methylthio-pyrimidine-molecular-weight]

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